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Defense protein 4

Cat. No.: B1577291
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Description

Defense Protein 4 (PF4), or human platelet factor 4, is an innate defense protein and chemokine with significant antiplasmodial and antimicrobial properties, making it a crucial reagent for infectious disease research . Its core research value lies in its unique mechanism of action against Plasmodium falciparum , the malarial parasite. Unlike traditional antimalarials, PF4 and its derived peptides are internalized by infected red blood cells and selectively disrupt the parasite's digestive vacuole, leading to parasite death without damaging the host cell membranes . This activity is facilitated by the peptide's ability to bind to membranes rich in negatively charged phospholipids, which are characteristically exposed on the surface of infected cells . This selective targeting mechanism is a key area of investigation for overcoming drug resistance. Researchers are leveraging PF4-derived internalization peptides (PDIPs) as scaffolds for novel antimalarial drug development due to their rapid, specific action and human host-defense origins . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

WDFLKELEGVGQRVRDSIISAGPAIDVLKKSQGPRRWSRP

Origin of Product

United States

Molecular and Genetic Foundations of Defense Protein 4 Analogs

Gene Identification and Genomic Organization

The foundation of understanding any protein lies within its genetic blueprint. The identification and characterization of the genes encoding "Defense protein 4" analogs have revealed a complex genomic landscape shaped by evolutionary pressures.

Gene Loci and Allelic Variation

The genes encoding "this compound" analogs are situated at specific locations, or loci, on the chromosomes of the organisms that produce them. For instance, in the migratory locust (Locusta migratoria), four putative defense proteins, including a "putative this compound," have been identified through genome searches. biorxiv.org However, in some studies, attempts to amplify the gene for "putative this compound" from cDNA derived from locust eggs were unsuccessful, which could suggest a lack of expression in that specific developmental stage or potential genetic variation in the primer binding sites. biorxiv.orgbiorxiv.org This highlights the challenges and the importance of considering allelic variation—different forms of the same gene—within a species. Such variation can influence the protein's structure and function, potentially leading to differences in defense capabilities among individuals.

Multigene Families and Gene Duplication Events (e.g., PR-4 family)

"this compound" analogs are often part of larger multigene families that have arisen through gene duplication events over evolutionary time. A prime example is the Pathogenesis-Related protein-4 (PR-4) family in plants. researchgate.netmdpi.com These families are characterized by multiple, similar genes that can be clustered together on a chromosome or dispersed throughout the genome.

Gene duplication is a major driver of evolution, providing the raw genetic material for new functions to arise. Studies on the PR-4 gene family in the tung tree (Vernicia fordii) and the TLP (Thaumatin-like proteins) family, which are related to defense, in melon and pear, have shown that both tandem and segmental duplication events have significantly contributed to the expansion and diversification of these gene families. researchgate.netresearchgate.net Tandem duplications result in clusters of related genes, while segmental duplications involve larger chromosomal regions. Following duplication, these genes can be subject to different evolutionary pressures, with some retaining their original function, others accumulating mutations and becoming non-functional (pseudogenes), and some evolving new functions. The process of purifying selection, which removes deleterious mutations, has been identified as a major force in the evolution of these defense gene families, indicating their functional importance. researchgate.net

Transcriptional Regulation and Expression Profiles

The expression of "this compound" analog genes is tightly controlled, ensuring that the proteins are produced when and where they are needed. This regulation occurs primarily at the level of transcription, the process of copying genetic information from DNA to RNA.

Inducible Expression in Response to Biotic Stressors (e.g., pathogens, herbivores)

A hallmark of many defense proteins is their inducible expression in response to biotic stressors such as pathogens and herbivores. This means that the gene is "switched on" or its expression is significantly increased upon attack. For example, in the moth Spodoptera litura, the expression of "this compound" was found to be downregulated 24 hours after mating. oup.comresearchgate.net This suggests a potential trade-off between reproductive and immune functions. In plants, the expression of TLP genes, which are involved in defense, is significantly induced after infection with pathogens like Podosphaera xanthii in melon. researchgate.net Similarly, in locust eggs, the expression of several antimicrobial peptides is upregulated upon septic injury. biorxiv.org This inducible response allows the organism to mount a rapid and targeted defense without the energetic cost of constantly producing high levels of these proteins.

Basal Expression and Constitutive Defense

In addition to inducible expression, some "this compound" analogs and other defense-related genes exhibit basal or constitutive expression. This means they are produced at a low level even in the absence of a direct threat, providing a first line of defense. In mosquitoes, for instance, a comparative analysis revealed higher basal levels of numerous immunity-related gene transcripts in strains refractory to Dengue virus compared to susceptible strains. researchgate.net Similarly, in the eggs of the milkweed bug Oncopeltus fasciatus, some immune genes are constitutively expressed at high levels. biorxiv.org This constitutive presence of defense molecules can be crucial for immediately countering an invading pathogen before a full-blown inducible response is mounted.

Developmental and Tissue-Specific Expression Patterns

The expression of "this compound" analog genes can also be regulated in a developmental and tissue-specific manner. This ensures that the defense is tailored to the specific needs of different life stages and body parts. For instance, in the German cockroach, the expression of the allergen Bla g 1, which has defense-related functions, is most prevalent in the midgut. researchgate.net In Oncopeltus fasciatus eggs, the expression of certain immune genes, like Serosin-1 and Defensin-1, is localized to the serosa, an extraembryonic membrane, during early development. biorxiv.org Later in development, the expression of Serosin-1 is found in the developing mandibles, maxillae, and tracheae. biorxiv.org In the case of Locusta migratoria, attempts to detect the expression of "putative this compound" in eggs were unsuccessful, suggesting it may be expressed at a different developmental stage or in different tissues. biorxiv.orgbiorxiv.org These specific expression patterns highlight the specialized roles that defense proteins play in protecting different parts of an organism throughout its life cycle.

Table 1: Key Conserved Domains in Plant Defense Proteins
2.3.2. Structural Features and Post-Translational Modificationsnih.govmdpi.commdpi.comDisulfide Bonds:wikipedia.orgplos.orgmdpi.comGlycosylation:wikipedia.orgmdpi.commdpi.comasm.orgresearchgate.netuu.nlnih.gov2.4. Evolutionary Trajectories and Phylogenetic Relationships2.4.1. Conservation Across Species and Kingdomsfrontiersin.orgnih.gov2.4.2. Diversification and Adaptation of Gene Sequencesnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org
Table 2: Evolutionary Characteristics of PR-4 Analogs
frontiersin.orgnih.govnih.govfrontiersin.orgTable of Mentioned Compounds

Biological Functions and Mechanistic Insights of Defense Protein 4 Analogs

Involvement in Innate Immune Responses

The innate immune system is the first line of defense against invading pathogens. plos.org Defense protein 4 analogs are integral to this system, providing immediate and non-specific protection. nih.gov

Pathogen Recognition and Binding (e.g., peptidoglycans, chitin)

A primary function of this compound analogs is the recognition and binding of conserved molecular structures on the surface of pathogens, known as microbe-associated molecular patterns (MAMPs). frontiersin.org This recognition is mediated by pattern recognition receptors (PRRs). oup.com

Key MAMPs recognized by this compound analogs include:

Peptidoglycan (PGN): A major component of bacterial cell walls. nih.gov Certain defense protein analogs, such as peptidoglycan recognition proteins (PGRPs), specifically bind to PGN, which can trigger downstream immune responses or lead to direct bactericidal activity. plos.orguniprot.org

Chitin (B13524): A key structural component of fungal cell walls and the exoskeletons of insects. nih.gov Many plant defense proteins, including class I PR-4 proteins, possess a chitin-binding domain (also known as a hevein-like domain) that allows them to bind to chitin. nih.govfrontiersin.orgnih.gov This interaction is a critical first step in antifungal defense. nih.gov

Some defense proteins, like the rice lysin motif-containing proteins LYP4 and LYP6, exhibit dual functionality, capable of binding both peptidoglycan and chitin. oup.comnih.gov This broad recognition ability enhances the organism's capacity to respond to a wider range of pathogens. nih.gov

Table 1: Pathogen Recognition and Binding by this compound Analogs

Protein/Analog Recognized Ligand(s) Organism/Source Key Finding Reference(s)
Peptidoglycan Recognition Proteins (PGRPs) Peptidoglycan (PGN) Animals Binds to PGN of Gram-positive bacteria, leading to bactericidal activity. plos.orguniprot.org
Class I PR-4 Proteins (with hevein (B150373) domain) Chitin Plants Contains a chitin-binding domain for recognizing fungal pathogens. nih.govfrontiersin.orgnih.gov
Rice LYP4 and LYP6 Peptidoglycan (PGN), Chitin Rice (Oryza sativa) Dual-functional receptors that bind both bacterial PGN and fungal chitin. oup.comnih.gov

Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)

Following pathogen recognition, many this compound analogs exhibit direct antimicrobial activities. These activities are diverse and can be targeted against a broad spectrum of pathogens. nih.gov

Antibacterial Activity: Some PR-4 proteins and their analogs have been shown to possess antibacterial properties. nih.gov For instance, human peptidoglycan recognition proteins can be bactericidal to Gram-positive bacteria, potentially by disrupting peptidoglycan synthesis. uniprot.org

Antifungal Activity: This is a well-documented function of PR-4 proteins. nih.gov The antifungal action can result from various mechanisms, including the enzymatic degradation of the fungal cell wall through chitinase (B1577495) activity. researchgate.net For example, a class I PR-4 protein from tobacco showed antifungal activity against Trichoderma viride and Fusarium solani. nih.gov

Antiviral Activity: The enzymatic activities of some PR-4 proteins, such as RNase and DNase, suggest a potential role in antiviral defense by degrading viral nucleic acids. researchgate.net

Enzymatic and Catalytic Activities

Hydrolase Activities (e.g., chitinase, RNase, DNase)

Hydrolase activity is a common feature among PR-4 proteins and their analogs. These enzymes break down biological macromolecules through the addition of water.

Chitinase Activity: This activity is characteristic of many PR-4 proteins, particularly those classified as class I, which contain a chitin-binding domain. frontiersin.orgnih.gov Chitinases hydrolyze the β-1,4 linkages in chitin, a major component of fungal cell walls, thereby inhibiting fungal growth. researchgate.nettandfonline.com

RNase (Ribonuclease) Activity: Several PR-4 proteins, especially class II proteins that possess a BARWIN (B1176064) domain but lack a chitin-binding domain, exhibit RNase activity. frontiersin.orgnih.gov This activity involves the degradation of RNA and is thought to contribute to the antifungal and potential antiviral properties of these proteins. nih.govnih.gov

DNase (Deoxyribonuclease) Activity: In some instances, PR-4 proteins have been found to possess both RNase and DNase activities. frontiersin.orgoup.com For example, a PR-4 protein from Capsicum chinense was identified as a bifunctional enzyme with both RNase and DNase capabilities. oup.com Similarly, the TcPR-4b protein from Theobroma cacao also displays both activities. nih.gov

Table 2: Hydrolase Activities of this compound Analogs

Protein/Analog Hydrolase Activity Organism/Source Key Finding Reference(s)
SUGARWIN1 Chitinase, RNase, Chitosanase Sugarcane Exhibits multiple enzymatic activities contributing to antifungal defense. frontiersin.orgnih.gov
Capsicum chinense PR-4 RNase, DNase Pepper A bifunctional nuclease, being the first PR protein described with DNase activity. oup.com
TcPR-4b RNase, DNase Cacao Shows both RNase and DNase activity, contributing to its antifungal properties. nih.gov
Class I PR-4 (general) Chitinase Various Plants Typically possess chitinase activity due to the presence of a chitin-binding domain. frontiersin.orgnih.gov
Class II PR-4 (general) RNase Various Plants Often exhibit RNase activity associated with the BARWIN domain. frontiersin.orgnih.gov

Other Enzymatic Functions (e.g., amidase activity)

In addition to hydrolase activities, some this compound analogs exhibit other enzymatic functions.

Amidase Activity: Peptidoglycan recognition proteins (PGRPs) can function as N-acetylmuramoyl-L-alanine amidases. uniprot.org This enzymatic activity allows them to hydrolyze the amide bond between N-acetylmuramic acid and L-alanine in bacterial peptidoglycan, contributing to its degradation. nih.govoup.com

Role in Cellular Processes

Defense proteins are synthesized and transported through various cellular compartments to their site of action. In sugarcane cells, for example, these proteins are synthesized in the endoplasmic reticulum, processed in the Golgi apparatus, and then transported to the cell wall or secreted outside the cell. researchgate.net

The activation of defense responses by PR-4 proteins and their analogs can also trigger broader cellular processes. The degradation products of pathogen cell walls, such as chitin oligomers released by chitinase activity, can themselves act as elicitors, amplifying the plant's defense response. nih.gov Furthermore, the activities of these defense proteins are often integrated into complex signaling pathways that regulate cell death and the expression of other defense-related genes. oup.com

Regulation of Programmed Cell Death (e.g., Hypersensitive Response)

Programmed cell death, or apoptosis, is a fundamental process in multicellular organisms for eliminating damaged or infected cells, thereby preventing the spread of pathogens. In the context of host defense, some proteins can trigger apoptosis in compromised cells. For instance, certain defense proteins in mammals, such as lactoferrin, have been shown to induce apoptosis in cancer cells and can be involved in managing the cell cycle. microlip.es Similarly, some insect defense proteins are known to have cytotoxic effects on foreign cells. researchgate.net

However, there is currently no direct scientific evidence linking "this compound" to the regulation of programmed cell death in insects. The term "Hypersensitive Response" refers to a specific form of programmed cell death in plants, which involves the rapid and localized death of cells at the site of infection to trap a pathogen. There is no information available to suggest that the insect-derived "this compound" is involved in a hypersensitive-like response.

Mediation of Resistance Protein Signaling

Resistance (R) protein signaling is a cornerstone of the plant immune system. R proteins recognize specific pathogen-derived molecules, or effectors, and initiate a signaling cascade that leads to a robust defense response, often including the hypersensitive response. This signaling pathway is a critical area of study in plant pathology. frontiersin.orgmdpi.com

Currently, there is no scientific literature available that describes the involvement of the insect-derived "this compound" in the mediation of resistance protein signaling pathways. These pathways are specific to plant immunity and no functional analogs of "this compound" that participate in such signaling have been identified in plants.

Subcellular Localization and Trafficking Mechanisms

The function of a protein is intrinsically linked to its location within a cell. Understanding the subcellular localization and trafficking of a defense protein can provide crucial insights into its mechanism of action. For example, a protein may be secreted to act extracellularly, or it may be targeted to specific organelles to exert its function.

At present, there is no specific information available in the scientific literature regarding the subcellular localization or the trafficking mechanisms of "this compound."

Interaction with Host and Pathogen Components

The ability of a defense protein to interact with other molecules is central to its function. These interactions can be with other host proteins to propagate an immune signal, or with components of a pathogen to neutralize it.

Protein-Protein Interactions within Host Immune Networks

Immune responses are orchestrated by complex networks of interacting proteins that relay signals and execute defense functions. While it is understood that defense proteins operate within these networks, the specific protein-protein interactions for "this compound" within its host's immune system have not yet been characterized in the available scientific literature.

Interactions with Pathogen Effectors or Virulence Factors

A primary mechanism of defense proteins is to recognize and interact with molecules produced by pathogens, such as effectors or virulence factors, to inhibit their function and thwart infection. However, there is currently no published research detailing specific interactions between "this compound" and any pathogen-derived effectors or virulence factors.

Modulation of Host Physiology and Defense Responses (e.g., plant growth, cold sensitivity)

Defense proteins can have broader effects on the host's physiology, sometimes influencing trade-offs between immunity and other life processes. In the case of "this compound," studies in the moth Spodoptera litura have shown that its gene expression is significantly downregulated following mating. oup.comresearchgate.netscienceopen.com This suggests a potential trade-off between reproductive activities and immune defense, where resources may be reallocated from immunity to support reproduction. scienceopen.comnih.gov

In a study on the grasshopper Locusta migratoria, researchers looked for the expression of several putative defense proteins in eggs, including a "putative this compound". biorxiv.orgbiorxiv.org However, using qPCR, they were unable to detect any amplification for this specific gene, suggesting it may not be expressed in this particular developmental stage or that the genetic variation in the studied population prevented primer binding. biorxiv.orgbiorxiv.org

There is no information in the current scientific literature to suggest that "this compound" has any role in modulating plant growth or cold sensitivity.

OrganismConditionChange in "this compound" Gene ExpressionReference
Spodoptera litura6 hours post-matingDownregulated (LFC: -2.64) oup.comresearchgate.netscienceopen.com
Locusta migratoriaEgg stage (72-84h)Not detected biorxiv.orgbiorxiv.org

Signaling Pathways and Regulatory Networks in Defense Protein 4 Action

Upstream Induction and Activation Pathways

The expression of Defense protein 4 is not constitutive but is instead induced by a variety of external and internal signals. These upstream pathways involve the recognition of threats and the subsequent activation of signaling cascades that lead to the transcription of the this compound gene.

While the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are central to the regulation of plant defense responses against herbivores and pathogens, the current body of scientific literature on "this compound" does not indicate a direct regulatory role for these signaling pathways. The research on "this compound" has been predominantly focused on insect immunity, where the hormonal regulation of the immune system is governed by different molecules, such as juvenile hormone and ecdysone.

In a study on Spodoptera litura, mating was shown to induce significant changes in the expression of genes related to immunity and reproduction. nih.gov This suggests a trade-off, where resources are allocated to reproduction at the expense of immunity. nih.gov This trade-off is often mediated by hormones. For instance, juvenile hormone has been shown to suppress immune responses in some insects, while promoting oogenesis. nih.gov While the study on S. litura did not directly link JA or SA to the regulation of this compound, it highlighted the crucial role of endogenous hormonal signaling in modulating its expression. nih.gov

Innate immunity in insects relies on the recognition of conserved microbial molecules, known as pathogen-associated molecular patterns (PAMPs), by pattern recognition receptors (PRRs). This recognition triggers a signaling cascade that leads to the expression of antimicrobial peptides (AMPs) and other defense proteins. This is conceptually similar to PTI in plants.

Research on the milkweed bug, Oncopeltus fasciatus, has identified a "putative this compound" as part of the egg's inducible immune response. biorxiv.orgbiorxiv.org When the eggs were challenged with bacteria, a significant upregulation of various immune genes, including those encoding for AMPs, was observed. biorxiv.org This response is initiated by the recognition of bacterial PAMPs by the insect's PRRs, leading to the activation of signaling pathways such as the Toll and Imd pathways, which are central to insect innate immunity. While the specific PRRs that recognize pathogens and lead to the induction of "putative this compound" have not been fully elucidated, its upregulation upon infection suggests its role as an effector molecule in the insect's innate immune response. biorxiv.orgbiorxiv.org

The following table summarizes the expression of immune-related genes in Oncopeltus fasciatus eggs upon immune challenge, which includes the context in which "putative this compound" was identified.

Gene/Protein FamilyExpression Change upon InfectionImplied Role in Immunity
Antimicrobial Peptides (AMPs)UpregulatedDirect killing of pathogens
Serine ProteasesUpregulatedSignaling cascade activation
Toll ReceptorUpregulatedPathogen recognition and signaling
Putative this compoundIdentified as part of the immune-responsive genesEffector molecule in the immune response

This table is based on findings from studies on the immune response of Oncopeltus fasciatus eggs. biorxiv.orgbiorxiv.org

The signal from pathogen recognition is transduced intracellularly through a series of molecular events, often involving phosphorylation cascades and the action of G-proteins. In insects, the Toll and Imd pathways are well-characterized signal transduction cascades that lead to the activation of transcription factors, such as Dorsal and the NF-κB-like transcription factor Relish, which in turn regulate the expression of immune genes.

While the specific phosphorylation events or G-protein involvement in the regulation of "this compound" have not been detailed in the available research, its co-regulation with other immune genes in Oncopeltus fasciatus suggests that its expression is likely controlled by these conserved immune signaling pathways. biorxiv.org The upregulation of the Toll receptor in infected Oncopeltus eggs further supports the involvement of this pathway in the activation of downstream effector genes, which would include "putative this compound". biorxiv.org

Downstream Effects and Modulation of Host Responses

The expression of "this compound" is part of a broader immune response that aims to eliminate the invading pathogen and restore homeostasis. Its downstream effects are intertwined with the activation of other defense mechanisms and the regulation of cellular processes to cope with the stress of infection.

The induction of "this compound" is often accompanied by the activation of a battery of other defense-related genes. In Spodoptera litura, the expression of this compound was found to be downregulated after mating, a condition that also saw the suppression of other immunity-related genes, including those encoding for antimicrobial peptides like attacin, cecropin, and gloverin. researchgate.net This coordinated regulation suggests that "this compound" functions as part of a synergistic immune response.

The table below shows the differential expression of various immunity-related genes in mated female S. litura moths, illustrating the co-regulation of this compound with other defense molecules.

Gene/Protein FamilyLog Fold Change (LFC) in Mated FemalesImplied Function
Attacin family-3.66 to -3.21Antimicrobial peptide
Cecropin family-3.05 to -2.15Antimicrobial peptide
Gloverin family-4.05 to -3.52Antimicrobial peptide
Moricin family3.04 to 3.52Antimicrobial peptide
Lebocin family-2.59Antimicrobial peptide
This compound -2.64 Immune defense

This data is derived from a transcriptomic study on Spodoptera litura. researchgate.net

The production of secondary metabolites as a defense mechanism is more characteristic of plants. In insects, the "secondary metabolites" in a defense context would be the antimicrobial peptides and other effector proteins. The activation of the pathways leading to the expression of "this compound" also drives the synthesis of these other critical defense compounds.

The activation of an immune response is energetically costly and can disrupt normal cellular processes. Therefore, the expression of defense proteins must be tightly regulated to maintain cellular homeostasis and allow the organism to adapt to the stress of infection.

The trade-off between immunity and reproduction observed in Spodoptera litura is a prime example of the regulation of homeostasis at the organismal level. nih.gov The downregulation of this compound and other immune genes after mating allows for the reallocation of resources to support egg maturation and oviposition. nih.govresearchgate.net This hormonal regulation ensures that the female moth can maximize her reproductive success, even at the temporary cost of a reduced immune defense. nih.gov This dynamic regulation of "this compound" expression highlights its role in a larger network that balances competing physiological demands, a key aspect of stress adaptation.

Cross-Talk and Synergy with Other Defense Systems

The efficacy of this compound (PR-4) is not an isolated phenomenon but is deeply embedded within a complex and interactive network of plant defense. Its function is amplified and modulated through crosstalk with other defense-related proteins and signaling pathways, ensuring a robust and multi-layered response to pathogenic threats.

Interplay with Other Pathogenesis-Related (PR) Proteins

This compound belongs to the PR-4 family of pathogenesis-related proteins. frontiersin.orgresearchgate.net Plants produce a wide array of PR proteins, categorized into 17 distinct families, which act in concert to fend off invaders. frontiersin.org The interaction between these different protein families is a key feature of the plant's induced defense response, often leading to synergistic effects.

The expression of PR proteins, including PR-4, is orchestrated by a sophisticated network of signaling pathways primarily driven by the plant hormones salicylic acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). uu.nlnih.gov Crosstalk between these hormonal pathways allows the plant to fine-tune its defense, tailoring the response to the specific type of pathogen encountered. uu.nlnih.gov Key regulatory proteins, such as NPR1 (NONEXPRESSOR OF PR-GENES 1), are crucial nodes in this network, integrating signals from the SA pathway to activate the expression of various PR genes. uu.nlnih.gov

The various families of PR proteins possess a diverse range of antimicrobial and enzymatic functions. This functional diversity allows for a comprehensive and multi-pronged assault on invading pathogens.

Table 1: Selected Pathogenesis-Related (PR) Protein Families and Their Functions

Family Protein/Enzyme Type Primary Function
PR-1 Unknown, CAP superfamily Antifungal activity. wikipedia.org
PR-2 β-1,3-glucanase Degrades β-1,3-glucans, major components of fungal cell walls. frontiersin.org
PR-3 Chitinase (B1577495) Degrades chitin (B13524), a key component of fungal cell walls and insect exoskeletons. frontiersin.org
PR-4 Chitinase, BARWIN (B1176064) domain Exhibits chitinase and RNase activity, contributing to antifungal defense. frontiersin.orgfrontiersin.org
PR-5 Thaumatin-like protein (TLP) Disrupts fungal membranes, inhibiting spore germination and hyphal growth. researchgate.netfrontiersin.org
PR-7 Proteinase Potentially degrades pathogen enzymes or proteins. frontiersin.org
PR-10 Ribonuclease (RNase)-like Possesses RNase activity; may play a role in inducing cell death. frontiersin.org

Integration with Broader Immune Responses (e.g., complement system, cytokines, antibodies in animals)

As a plant-derived molecule, this compound (PR-4) does not functionally integrate with the orchestrated components of the animal innate or adaptive immune systems, such as the complement cascade, cytokine signaling networks, or antibody production. These systems are specific to the animal kingdom and are not activated by or designed to work synergistically with plant defense proteins. nih.gov

However, an important interaction does occur when PR proteins are introduced into animal systems, primarily through consumption or inhalation. This interaction is not one of cooperative defense but of immune recognition. The very properties that make PR proteins effective defense molecules in plants—their high stability and resistance to degradation—also make them potential allergens in animals, including humans. wikipedia.org

The animal immune system can recognize these stable plant proteins as foreign antigens, triggering an immune response that can manifest as an allergy. wikipedia.org Several families of PR proteins are now recognized as containing prominent allergens. wikipedia.org For example, the PR-4 family, with its characteristic chitinase activity, belongs to a group of proteins known to be allergenic. frontiersin.orgwikipedia.org This "integration" is therefore an antagonistic one, where the plant defense protein is targeted by the animal's immune defenses.

Table 2: Pathogenesis-Related (PR) Protein Families with Known Allergenic Members

PR Family Protein Type Associated Allergen Examples
PR-1 CAP superfamily protein Cuc m 3 (Muskmelon). wikipedia.org
PR-2 β-1,3-glucanase Hev b 2 (Latex)
PR-3 Chitinase Hev b 11 (Latex), Pers a 1 (Avocado)
PR-4 Chitinase Associated with allergens due to chitin-binding domains.
PR-5 Thaumatin-like protein Pru av 2 (Cherry), Mal d 2 (Apple)
PR-8 Chitinase Mus a 2 (Banana)
PR-10 Ribonuclease-like Bet v 1 (Birch pollen), Mal d 1 (Apple), Pru av 1 (Cherry)

Advanced Research Methodologies and Experimental Approaches

Genetic Manipulation Techniques

Genetic manipulation provides powerful tools to elucidate the in vivo function of PR-4 proteins by either reducing their expression to observe a loss-of-function phenotype or by increasing their expression to assess the effects of a gain-of-function.

Gene Silencing and Knockout Studies (e.g., RNA interference, CRISPR-Cas9)

Gene silencing techniques are employed to specifically reduce or "knock down" the expression of a target gene at the mRNA level. mdpi.comfrontiersin.org This allows researchers to study the consequences of the protein's absence.

RNA interference (RNAi) is a widely used method for post-transcriptional gene silencing (PTGS). frontiersin.orgnih.gov The process is triggered by double-stranded RNA (dsRNA) which is processed by cellular machinery into small interfering RNAs (siRNAs). These siRNAs guide the RNA-induced silencing complex (RISC) to cleave the target mRNA, preventing its translation into protein. nih.gov

Research Findings:

In a study on Panax notoginseng, a hairpin RNA targeting a PR-like gene was transiently expressed in the leaves. This RNAi-mediated silencing resulted in decreased PnPR-like gene expression and an increased susceptibility to the root rot pathogen Fusarium solani, functionally validating the protein's role in disease resistance. frontiersin.org

Similarly, a seed-specific RNAi approach was used in maize (Zea mays) to silence the ZmPRms gene, which is related to the PR-4 family. The resulting transgenic maize lines showed a significant increase in fungal infection by Aspergillus flavus and a dramatically higher accumulation of aflatoxins, confirming the protein's critical role in protecting kernels from fungal pathogens. nih.gov

CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a revolutionary genome-editing tool that allows for the precise and permanent knockout of a gene at the DNA level. frontiersin.orgnih.gov The system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's error-prone repair mechanism often introduces insertions or deletions (indels), leading to a non-functional gene. nih.govcirad.fr

Research Findings:

While direct CRISPR-Cas9 knockout studies specifically targeting PR-4 are emerging, the technology has been used to probe its regulatory pathways. In Arabidopsis, CRISPR-Cas9 was used to delete the sensor domain of the IRE1b gene, a key component of the unfolded protein response (UPR). These edited plants showed altered transcription levels of PR-4, demonstrating how genome editing can unravel the signaling cascades that control the expression of defense proteins. frontiersin.org

Technique Organism Target Gene Key Finding
RNA interference (RNAi)Panax notoginsengPnPR-likeSilencing increased susceptibility to Fusarium solani. frontiersin.org
RNA interference (RNAi)Zea mays (Maize)ZmPRmsSilencing increased Aspergillus flavus infection and aflatoxin levels. nih.gov
CRISPR-Cas9Arabidopsis thalianaIRE1b (UPR gene)Editing of the upstream regulator gene altered PR-4 transcription. frontiersin.org

Overexpression and Constitutive Expression Approaches

In contrast to silencing, overexpression studies aim to produce a protein at higher-than-normal levels. frontiersin.org If a protein is involved in defense, its constitutive (continuous) expression may confer enhanced resistance to pathogens. bas.bgtaylorfrancis.com

Research Findings:

Overexpression of the grape PR-4 gene, VpPR4-1, in a powdery mildew-susceptible grape variety led to enhanced resistance against the fungal pathogen Erysiphe necator. This demonstrated a direct link between the abundance of this PR-4 protein and the plant's defense capability. frontiersin.org

In another study, the PnPR-like gene from Panax notoginseng was inserted into tobacco (Nicotiana tabacum). The resulting transgenic tobacco plants that stably expressed the gene exhibited greater disease resistance compared to wild-type plants. frontiersin.org

Constitutive overexpression of wheat PR-4 genes (PR4a and PR4b) in transgenic tobacco has also been shown to decrease susceptibility to the pathogen Phytophthora nicotianae. frontiersin.org

Protein Expression and Purification Strategies

To study the biochemical properties and structure of PR-4 proteins, they must first be produced in large quantities and isolated in a pure form. This is typically achieved by expressing the corresponding gene in a heterologous system and then purifying the recombinant protein. frontiersin.org

Recombinant Protein Expression involves inserting the PR-4 gene into an expression vector, which is then introduced into a host organism like bacteria (Escherichia coli), yeast (Pichia pastoris), or insect cells. frontiersin.orgresearchgate.net These hosts act as "factories" to produce the target protein. Often, a small peptide tag (like a His-tag) is fused to the protein to facilitate purification. frontiersin.org

Protein Purification is the process of separating the target protein from other cellular components. A common method is affinity chromatography , where proteins with a specific tag (e.g., a His-tag) bind to a column containing a corresponding ligand (e.g., nickel ions). After washing away unbound proteins, the pure target protein is eluted. frontiersin.orgfrontiersin.org Other techniques like ion-exchange chromatography , which separates proteins based on their net charge, are also used, particularly for purifying proteins from their native plant sources. nih.gov

Research Findings:

Sugarcane PR-4 (SUGARWINs): The genes for SUGARWIN proteins were expressed in the yeast Pichia pastoris. The secreted recombinant proteins were then purified from the culture supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA-agarose resin. frontiersin.org

Capsicum chinense PR-4: A native 14 kDa PR-4 protein was purified directly from the intercellular fluid of pepper leaves using cation-exchange chromatography. nih.gov

Picea asperata PR-4 (PaPR4-b): A recombinant PR-4 protein from spruce was expressed in E. coli BL21 (DE3) cells. Expression conditions were optimized by testing different concentrations of the inducer IPTG and varying the culture temperature. The protein was then purified for further analysis. researchgate.net

Structural Biology Techniques

Determining the three-dimensional (3D) structure of PR-4 proteins is crucial for understanding how they function at a molecular level.

Solution Structure Determination (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the atomic-resolution structure of proteins in solution, which can closely mimic their native physiological environment. researchgate.netcas.cn The method relies on the magnetic properties of atomic nuclei. For proteins, this typically requires isotopic labeling (with ¹⁵N and ¹³C). By analyzing the interactions between nuclei, distance and angular constraints can be generated to calculate a family of structures consistent with the experimental data. nih.gov

Research Findings:

The foundational 3D structure for much of the PR-4 family was established by the NMR solution structure of barwin (B1176064) , a PR-4 protein from barley seed (PDB ID: 1bw4). nih.gov This structure revealed a compact fold stabilized by hydrophobic interactions and hydrogen bonds, providing the first detailed architectural view of a PR-4 protein. nih.govresearchgate.net The availability of this high-quality NMR structure has been instrumental, serving as a template for modeling numerous other PR-4 proteins. nih.govresearchgate.net

Crystal Structure Elucidation and Computational Modeling

X-ray crystallography is another primary method for determining high-resolution 3D protein structures. rcsb.org It requires the protein to be purified and grown into a well-ordered crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density of the molecule, from which an atomic model is built. rcsb.orgrcsb.org

Research Findings:

The crystal structure of SUGARWIN2 , a PR-4 protein from sugarcane, was determined at a resolution of 1.55 Å. The structure confirmed the classic "barwin domain" fold, consisting of a six-stranded β-sheet surrounded by four α-helices. This high-resolution structure provided critical insights into the structural determinants of its enzymatic activity. frontiersin.org

Computational Modeling , particularly homology or comparative modeling, is used to predict the 3D structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). researchgate.netnih.gov

Research Findings:

A 3D model of a Capsicum chinense PR-4 protein was constructed using the SWISS-MODEL server with the NMR structure of barwin as the template. The resulting model showed a high degree of structural conservation, particularly the six-stranded double-psi beta-barrel fold. nih.gov

Models for four different wheat PR-4 proteins, known as wheatwins , were also built based on the barwin structure. By comparing the models, researchers were able to correlate minor differences in their surface structures with observed differences in their antifungal activity against the pathogen Fusarium culmorum. researchgate.netresearchgate.net

Following the elucidation of the SUGARWIN2 crystal structure, a homology model for the related SUGARWIN1 protein was built to compare their surface potentials and structural dynamics, helping to explain their different enzymatic functions. frontiersin.org

Method Protein (Organism) Resolution/Template Key Structural Insight
NMR SpectroscopyBarwin (Barley)Solution Structure (PDB: 1bw4)Revealed the canonical PR-4 fold, serving as a template for the family. nih.gov
X-ray CrystallographySUGARWIN2 (Sugarcane)1.55 Å (PDB: 7B4F)High-resolution view of a PR-4 without RNase activity. frontiersin.org
Computational ModelingC. chinense PR-4 (Pepper)Template: Barwin (1bw4)Confirmed a conserved fold and identified key structural features. nih.gov
Computational ModelingWheatwins (Wheat)Template: BarwinCorrelated structural differences with distinct antifungal activities. researchgate.net

Functional Characterization Assays

Functional assays are critical for determining the biological activities of "Defense protein 4." These assays span from controlled in vitro experiments to complex in vivo challenges.

While "this compound" is broadly classified as an antimicrobial peptide (AMP), its specific enzymatic activities are a subject of ongoing investigation. karishmakaushiklab.com In many instances, the designation "putative" is used, as direct enzymatic functions have not always been conclusively demonstrated. mdpi.combiorxiv.org Research into related insect defense proteins, such as the mosquito protein AEG12, has revealed cytolytic and antiviral properties that are mediated through lipid transfer mechanisms rather than direct enzymatic cleavage of substrates like chitin (B13524) or nucleic acids. nih.govresearchgate.net The AEG12 protein, for example, disrupts viral and cellular membranes by exchanging lipids, a process that leads to cell lysis. nih.govcabidigitallibrary.orgresearchgate.net

Assays to determine if "this compound" possesses such activities would typically involve incubating the purified recombinant protein with specific substrates. For instance, RNase or DNase activity would be measured by observing the degradation of RNA or DNA, respectively, often visualized through gel electrophoresis. However, current literature predominantly points towards membrane destabilization as a primary mode of action for many insect defense proteins, rather than specific enzymatic functions like those of chitinases, RNases, or DNases. nih.govresearchgate.netresearchgate.net

In vivo assays are fundamental to understanding the physiological role of "this compound" in an organism's immune response. These experiments typically involve challenging an insect with a pathogen and monitoring the expression of the defense protein gene.

In the moth Spodoptera litura, the expression of the gene encoding "this compound" was found to be significantly downregulated 24 hours after mating. nih.govresearchgate.net This suggests a potential trade-off between reproductive activities and immune defense, where resources are reallocated from immunity to support egg maturation and oviposition. nih.govresearchgate.net

Conversely, studies on other defense proteins homologous to "this compound" show a direct role in combating infection. In the Chinese oak silk moth, Antheraea pernyi, the expression of a defense protein with a reeler domain, termed ApDef, was significantly upregulated in the fat body following infection with both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Beauveria bassiana). cabidigitallibrary.org The highest induction was observed in response to M. luteus, indicating a particularly strong role in defending against Gram-positive bacteria. cabidigitallibrary.org

Similarly, a protein from Antheraea mylitta, named "Noduler" due to its role in the formation of nodules to encapsulate pathogens, was identified as being homologous to other lepidopteran defense proteins. aai.org RNA interference (RNAi) mediated silencing of the Noduler gene compromised the insect's ability to form these defensive nodules, confirming its crucial function in the cellular immune response. aai.org

In studies on the locust Locusta migratoria, attempts to measure the expression of "putative this compound" in eggs via quantitative PCR (qPCR) were unsuccessful, as the designed primers did not yield amplification. mdpi.combiorxiv.orgbiorxiv.org This could indicate that the gene is not expressed at this particular developmental stage or that there was genetic variation in the tested population. mdpi.combiorxiv.org However, the expression of other putative defense proteins in locust eggs was successfully induced upon septic injury, highlighting the immune competence of the egg's serosa. biorxiv.org

These findings from various insect models illustrate that while "this compound" and its homologs are integral to the immune system, their expression and function can be highly specific to the developmental stage, physiological condition, and the nature of the immune challenge.

Below is a table summarizing the expression changes of "this compound" and its homologs in response to different physiological and pathological conditions.

SpeciesHomologConditionTissueExpression ChangeReference
Spodoptera lituraThis compoundMating (24h post)Whole bodyDownregulated (LFC: -2.64) nih.govresearchgate.net
Antheraea pernyiApDefM. luteus infectionFat BodyUpregulated cabidigitallibrary.org
Antheraea pernyiApDefE. coli infectionFat BodyUpregulated cabidigitallibrary.org
Antheraea pernyiApDefB. bassiana infectionFat BodyUpregulated cabidigitallibrary.org
Locusta migratoriaPutative this compoundSeptic injuryEggNo amplification mdpi.combiorxiv.org

The mapping of protein-protein interactions is crucial for understanding the signaling pathways and molecular complexes in which "this compound" may participate. To date, specific interaction partners for "this compound" have not been extensively documented in the literature. However, methodologies such as co-immunoprecipitation and yeast two-hybrid assays are standard approaches to identify such interactions.

For example, research on other extracellular immune factors in insects, such as the cytoplasmic actin in Anopheles gambiae, has successfully used these techniques. It was shown that this extracellular actin interacts with an MD2-like immune factor, AgMDL1, and this interaction is important for mediating the phagocytosis and killing of bacteria. plos.org This provides a framework for how similar studies could be applied to "this compound" to uncover its interacting partners and place it within the broader network of immune responses.

Bioinformatic and Computational Analyses

Bioinformatic and computational tools are indispensable for the initial identification, annotation, and evolutionary analysis of genes like "this compound."

"this compound" and its homologs are often identified through genome-wide sequencing and subsequent annotation efforts. In Locusta migratoria, four putative defense proteins, including one designated as "putative this compound," were identified through BLAST searches of the genome, showing similarity to the Hyphantria cunea defense protein Hdd11. mdpi.com The UniProt database entry for Hdd11 from Hyphantria cunea (fall webworm moth) annotates it as a putative defense protein with potential antimicrobial and antibiotic functions, involved in innate immunity. uniprot.org These annotations are typically based on sequence homology to other known immune-related proteins and the presence of conserved domains, such as the Reeler domain found in Hdd11. cabidigitallibrary.orguniprot.org

The following table provides a summary of the bioinformatic identification of "this compound" and its homologs in different insect species.

SpeciesGene/Protein NameHomologyDatabase/MethodReference
Locusta migratoriaPutative this compoundHyphantria cunea Hdd11BLAST search of genome mdpi.com
Hyphantria cuneaPutative defense protein Hdd11-UniProt (O96382) uniprot.org
Antheraea mylittaNodulerLepidopteran defense proteinsTranscriptome screening aai.org
Antheraea pernyiApDefInsect defense proteins with Reeler domaincDNA library screening cabidigitallibrary.org

Phylogenetic analysis helps to understand the evolutionary relationships of "this compound" with similar proteins in other species. A study on the "Noduler" protein from Antheraea mylitta, which shares the characteristic Reeler domain, included a phylogenetic analysis that revealed homologs across a wide range of insect orders, including Lepidoptera, Diptera, Hymenoptera, and Coleoptera. aai.org This widespread presence suggests that this family of defense proteins is ancient and has been conserved throughout insect evolution.

Similarly, an analysis of immunity-related genes in Spodoptera litura that included "this compound" demonstrated clustering with homologous sequences from other arthropods, reinforcing its classification within a conserved family of immune effectors. The evolutionary conservation of these proteins underscores their fundamental importance in arthropod defense mechanisms.

Gene Expression Profiling (e.g., transcriptomics, proteomics)

The study of "this compound" and its role in biological systems is significantly advanced by gene expression profiling methodologies. These techniques, including transcriptomics and proteomics, provide a comprehensive view of how the gene and its corresponding protein are regulated and function at the molecular level. Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism, revealing which genes are actively being expressed and at what levels under specific conditions. nih.govmdpi.com Proteomics complements this by studying the entire set of proteins, including their modifications, localization, and interactions, offering direct insights into the functional molecules within the cell. mdpi.comresearchgate.net

Methodologies such as RNA sequencing (RNA-seq) are powerful tools in transcriptomics for profiling differentially expressed genes (DEGs). nih.gov In proteomics, techniques like two-dimensional gel electrophoresis coupled with mass spectrometry (e.g., MALDI-MS) are employed to identify and quantify proteins that are overexpressed or underexpressed in response to a stimulus. nih.govnih.gov These approaches are crucial for understanding the intricate defense mechanisms in various organisms, from insects to plants. sippe.ac.cnfrontiersin.org

Detailed Research Findings

Transcriptomics

Transcriptomic analyses have provided specific insights into the regulation of the gene encoding this compound, particularly in insects. A notable study investigating the post-mating physiological changes in the female moth Spodoptera litura utilized RNA-seq to compare gene expression between mated and virgin individuals. nih.govoup.com

The analysis identified a significant number of differentially expressed genes (DEGs) at various time points after mating. oup.com Among the immunity-related genes, this compound was found to be significantly downregulated in mated females compared to virgin females 6 hours after mating. researchgate.net This suggests a potential trade-off between reproductive activities and immune defense, where resources may be reallocated from immunity to support reproduction shortly after mating. nih.gov

In a different transcriptomic context, a study on the immune response of Locusta migratoria eggs to septic injury attempted to measure the expression of a putative this compound via qPCR. biorxiv.org However, researchers were unable to detect any amplification of the gene's transcript. biorxiv.orgbiorxiv.org This finding could indicate that this specific gene is not expressed in eggs under the tested conditions, or it may point to technical challenges such as genetic variation affecting primer efficiency. biorxiv.org

**Table 1: Transcriptomic Analysis of this compound in Spodoptera litura*** *This interactive table summarizes the differential expression of the this compound gene in mated female moths compared to virgin controls.

Organism Condition Time Point Technique Finding Log₂ Fold Change (LFC) Source(s)
Spodoptera litura Mating 6 hours post-mating RNA-seq Downregulated -2.64 nih.gov, oup.com, researchgate.net

Proteomics

Proteomic investigations offer direct evidence of the presence and abundance of proteins in a given sample. In a proteomic analysis of the venom of the caterpillar Lonomia obliqua, this compound was identified as one of the constituent proteins. ufrgs.br This type of research is vital for characterizing the complex mixture of molecules, including toxins and defense-related proteins, present in venom. ufrgs.br

Table 2: Proteomic Identification of this compound This interactive table shows the identification of this compound in a proteomic study.

Organism Sample Source Technique Mass (Da) Score Source(s)
Lonomia obliqua Venom Mass Spectrometry 7,215 -2.0 ufrgs.br

Future Research Directions and Broader Implications

Elucidation of Novel Functions and Regulatory Mechanisms

While Pathogenesis-Related Protein 4 (PR-4) family members are primarily recognized for their role in plant defense, a complete picture of their functional repertoire and the mechanisms governing their expression is still emerging. PR-4 proteins, such as the well-studied BARWIN (B1176064) from barley, are known to possess enzymatic activities like chitinase (B1577495) and RNase, which are crucial for combating fungal pathogens. frontiersin.org However, the full extent of their biological roles remains an active area of research. Future studies will likely focus on uncovering novel enzymatic activities or non-enzymatic functions that contribute to plant resilience.

The regulation of PR-4 gene expression is complex, involving induction by pathogen attack, wounding, and signaling molecules like methyl jasmonate. frontiersin.org The expression of defense-related genes is often controlled by intricate networks of transcription factors and epigenetic modifications that lead to metabolic and phenotypic changes in response to stress. mdpi.comnih.gov Understanding how these regulatory networks specifically control PR-4 expression is a key area for future investigation. annualreviews.org For instance, identifying the specific transcription factors and cis-regulatory elements in the promoters of PR-4 genes will provide deeper insights into how plants orchestrate their defense responses. mdpi.com This knowledge could be critical for fine-tuning the expression of these proteins to enhance plant immunity without compromising growth and development. mdpi.com

Discovery of Additional Interacting Partners and Signaling Components

The function of any protein is intricately linked to its interactions with other molecules within the cell. nih.gov Cellular signaling pathways, which are crucial for a plant's response to its environment, are built upon a series of transient and stable protein-protein interactions. nih.govopen.edu Identifying the molecular partners of PR-4 proteins is essential for placing them within the broader context of plant defense signaling networks. nih.gov

Comparative Studies Across Diverse Organisms

Homologs of PR-4 proteins have been identified in a wide range of plant species, including tobacco, tomato, Arabidopsis, wheat, rice, and cacao. frontiersin.org This widespread presence suggests a conserved and fundamental role in plant defense across the plant kingdom. nihs.go.jp Comparative genomics and proteomics offer a powerful approach to study the evolution and functional diversity of the PR-4 family. frontiersin.orgnih.gov

By comparing the structure, expression, and function of PR-4 proteins from different plant species, researchers can identify conserved domains and motifs essential for their activity, as well as species-specific adaptations. frontiersin.org Such studies can reveal how these proteins have evolved to combat the specific pathogens and pests faced by different plants in diverse ecosystems. For example, while some PR-4 proteins may primarily target fungi, others might have evolved specialized roles against bacteria or insects. This comparative approach provides valuable insights into the evolutionary arms race between plants and their pathogens and can inform strategies for transferring resistance traits between different crop species. nih.gov

Biotechnological Applications in Agriculture and Beyond

The inherent defensive properties of PR-4 proteins make them attractive candidates for a variety of biotechnological applications aimed at improving agricultural sustainability and productivity.

A primary application of our growing knowledge of PR-4 is the genetic engineering of crops to enhance their natural defenses. nihs.go.jp Overexpression of PR-4 genes in susceptible plants could provide durable resistance against a broad spectrum of fungal and other pathogens, thereby reducing the reliance on chemical fungicides. nih.gov Plants have evolved sophisticated defense mechanisms, and the induction of PR proteins is a key component of this response. nih.govresearchgate.net By engineering plants to constitutively or inducibly express high levels of PR-4 proteins, it may be possible to create crop varieties that are inherently more resilient to disease. nihs.go.jpresearchgate.net This approach aligns with the goals of sustainable agriculture by providing an environmentally friendly strategy for disease management. imrpress.com

Biological control agents, such as certain fungi and bacteria, can protect plants by outcompeting pathogens or by inducing the plant's own defense systems, a phenomenon known as induced systemic resistance (ISR). researchgate.netfrontiersin.org Many of these beneficial microbes, including species of Trichoderma and Bacillus, work by stimulating the expression of plant defense genes, including those encoding PR proteins. researchgate.nettandfonline.comapsnet.org

Addressing Challenges in Nomenclature and Functional Characterization

The study of defense proteins, a critical component of the innate immune system, is fraught with complexities that begin at the most fundamental levels of nomenclature and extend to the nuanced understanding of their functions. The protein commonly referred to as Defense protein 4, and more formally as human beta-defensin 4 (hBD-4), encoded by the DEFB4A gene, serves as a prime example of these challenges. Addressing these issues is paramount for cohesive and progressive research in the field.

A significant hurdle in defensin (B1577277) research is the lack of a standardized naming scheme. nih.gov Historically, defensins were named as they were discovered, often based on their source or perceived function, leading to a confusing array of names for the same or related molecules. nih.gov For instance, the protein encoded by the DEFB4A gene is also known as beta-defensin 2 (BD-2) and skin-antimicrobial peptide 1 (SAP1), while the gene itself has been referred to as DEFB4, DEFB2, and DEFB102. genecards.orgthermofisher.com This inconsistency is not just a matter of semantics; it complicates literature searches, hinders comparative studies across different species, and can lead to misinterpretation of data. nih.gov The discovery of a large number of new beta-defensin genes through genomic screening has further compounded this issue, making a standardized nomenclature, agreed upon by international committees like the Human Genome Organisation (HUGO) Gene Nomenclature Committee (HGNC), an urgent necessity. nih.govpnas.org

The functional characterization of this compound is equally challenging, primarily due to its "functional promiscuity" or pleiotropy. frontiersin.orgnih.govresearchgate.net Initially identified for their direct antimicrobial properties, it is now clear that beta-defensins, including hBD-4, are multifunctional molecules. frontiersin.orgnih.govmdpi.com They act as immunomodulators, bridging the innate and adaptive immune systems by chemoattracting various immune cells like monocytes, T-lymphocytes, and dendritic cells. mdpi.commdpi.com This dual role complicates in vitro assays, as the conditions optimal for assessing antimicrobial activity (e.g., low salt concentrations) are often not representative of the physiological environments where their immunomodulatory functions occur. academie-sciences.fr For example, the antimicrobial activity of hBD-4 is known to be salt-sensitive. researchgate.nettandfonline.com

Furthermore, the interaction of beta-defensins with host cell receptors is complex and not fully elucidated. They are described as "promiscuous" ligands, capable of binding to multiple receptors, which may be a result of electrostatic interactions between the cationic peptide and anionic regions on receptor surfaces. frontiersin.orgnih.gov While some beta-defensins are known to interact with specific chemokine receptors like CCR6, hBD-4 appears to be an exception, not inducing CCR6-mediated chemotaxis, although it does attract monocytes through other, yet-to-be-fully-identified, mechanisms. researchgate.net This promiscuous and sometimes contradictory behavior—acting as both a pro-inflammatory and an anti-inflammatory agent depending on the context—makes defining a single "function" for hBD-4 difficult. frontiersin.orgnih.gov

Structural anomalies also present a challenge. The crystal structure of hBD-4 reveals significant differences in its molecular topology compared to other human beta-defensins like hBD-1, -2, and -3. nih.govresearchgate.net While all beta-defensins share a characteristic three-stranded β-sheet, the conformation of the N-terminal region of hBD-4 is distinct. nih.govresearchgate.net These structural peculiarities likely influence its unique functional profile, including its specific spectrum of antimicrobial activity and its distinct chemotactic properties. researchgate.net Understanding how these structural variations translate into functional differences is a key area for future research.

Synonyms for this compound (hBD-4)
Protein Names
Human Beta-Defensin 4 (hBD-4)
Beta-defensin 2 (BD-2)
Skin-Antimicrobial Peptide 1 (SAP1)
Gene Names
DEFB4A (Defensin Beta 4A)
DEFB4
DEFB2
DEFB102

| Research Findings on Human Beta-Defensin 4 (hBD-4) | | :--- | :--- | | Gene Location | Chromosome 8p23.1 genecards.org | | Primary Function | Antimicrobial peptide involved in innate immunity. genecards.org | | Antimicrobial Spectrum | Potent activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and some Gram-positive bacteria. researchgate.netnih.gov Activity is often salt-sensitive. researchgate.net | | Immunomodulatory Functions | Chemotactic for human monocytes. researchgate.net Does not appear to signal through the CCR6 receptor, unlike other beta-defensins. researchgate.net Can be induced by bacterial infection and inflammatory stimuli. researchgate.netnih.gov | | Structural Features | Possesses the characteristic six-cysteine motif of beta-defensins, but with a distinct N-terminal conformation compared to hBD-1, -2, and -3. nih.govresearchgate.net | | Expression | Found in various tissues including the lungs, stomach, testis, and uterus. researchgate.net Expression is inducible by inflammatory signals. researchgate.netnih.gov |

Q & A

Q. What experimental methodologies are recommended for the structural characterization of Defense Protein 4?

Structural studies of this compound require a combination of biophysical techniques. X-ray crystallography and cryo-electron microscopy (cryo-EM) are optimal for resolving high-resolution structures, while nuclear magnetic resonance (NMR) spectroscopy is suitable for analyzing dynamic regions . For functional validation, circular dichroism (CD) spectroscopy can confirm secondary structure integrity under varying pH or temperature conditions. Ensure alignment with approved repositories (e.g., Protein Data Bank) for data deposition to meet reproducibility standards .

Q. How can researchers design assays to evaluate the antimicrobial activity of this compound?

Use in vitro microbial inhibition assays with standardized bacterial/fungal strains (e.g., E. coli or C. albicans). Measure minimum inhibitory concentration (MIC) via broth microdilution, and validate with fluorescence-based viability assays. Include controls for pH and ionic strength, as defensin activity is often environment-dependent . For in vivo models, consider murine infection studies but justify ethical protocols per institutional guidelines .

Q. What are the key considerations for optimizing recombinant expression of this compound in bacterial systems?

Codon optimization for the host organism (e.g., E. coli) is critical. Use affinity tags (e.g., His-tag) for purification, followed by tag removal via TEV protease. Monitor solubility via SDS-PAGE and refolding efficiency using size-exclusion chromatography. Address endotoxin contamination if the protein is intended for cellular assays .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on this compound’s dual roles in pro-inflammatory and anti-apoptotic signaling?

Contradictions often arise from context-dependent post-translational modifications (PTMs) or cell-type-specific receptor interactions. Employ phosphoproteomics/mass spectrometry to map PTMs under different stimuli (e.g., LPS vs. TNF-α). Pair with RNAi/CRISPR knockdowns of putative receptors (e.g., CCR6) to isolate signaling pathways . Statistical frameworks like Bayesian meta-analysis can harmonize disparate datasets .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s role in host-pathogen interactions?

Combine transcriptomics (RNA-seq) of infected tissues with spatial proteomics to identify interaction partners. Use tools like STRING-DB for network analysis and prioritize hub nodes for functional validation. Cross-reference with public datasets (e.g., GEO, PRIDE) to identify conserved pathways . Machine learning models (e.g., random forests) can predict novel roles in immune regulation .

Q. How can researchers address variability in this compound’s binding affinity measurements across surface plasmon resonance (SPR) studies?

Standardize buffer conditions (e.g., 150 mM NaCl, pH 7.4) and sensor chip surface chemistry (e.g., CM5 vs. NTA). Perform kinetic analysis at multiple analyte concentrations and validate with orthogonal methods like isothermal titration calorimetry (ITC). Report standard deviations and use Bland-Altman plots to assess inter-lab variability .

Q. What experimental designs are robust for studying this compound’s cross-species functional conservation?

Apply phylogenetic analysis to identify orthologs with high sequence homology. Test functional equivalence via rescue experiments in knockout models (e.g., murine Defb4⁻/⁻). Use molecular dynamics (MD) simulations to compare structural flexibility and binding interfaces across species .

Data Management and Reproducibility

Q. How should researchers structure a data management plan (DMP) for this compound studies to comply with funding agency requirements?

DMPs must specify raw data types (e.g., crystallography coordinates, MIC values), storage formats (e.g., .mtz for diffraction data), and approved repositories (e.g., PDB for structures, PRIDE for proteomics). Include metadata standards (e.g., MIAPE) and timelines for public release post-publication .

Q. What statistical approaches mitigate false positives in high-throughput screens targeting this compound interactions?

Apply Benjamini-Hochberg correction for multiple testing and use replicate-based false discovery rate (FDR) thresholds. Validate hits with orthogonal assays (e.g., co-IP followed by Western blot). Tools like SAINTexpress improve specificity in affinity purification-mass spectrometry (AP-MS) workflows .

Q. How can researchers ensure methodological transparency when reporting this compound’s role in clinical cohorts?

Follow STROBE guidelines for observational studies or CONSORT for trials. Disclose patient inclusion/exclusion criteria, assay protocols (with RRIDs), and raw data accessibility. Use SHARE checklist for antibody validation (e.g., KO cell line controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.